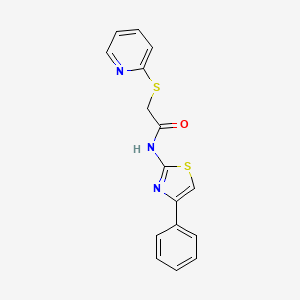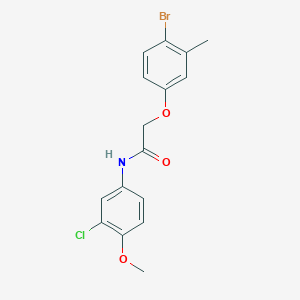![molecular formula C19H23NO6S B6081829 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate, also known as A-804598, is a selective P2X7 receptor antagonist that has been widely used in scientific research. The P2X7 receptor is a member of the purinergic receptor family and is involved in a variety of physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mécanisme D'action
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The activation of P2X7 receptor leads to the opening of a pore that allows the influx of calcium and other ions, leading to the release of pro-inflammatory cytokines and chemokines. This compound blocks this process by binding to the P2X7 receptor and preventing the opening of the pore.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound inhibits the release of pro-inflammatory cytokines and chemokines in response to P2X7 receptor activation, suggesting its potential in the treatment of inflammatory diseases. This compound also reduces neuropathic pain in animal models, indicating its potential in the treatment of chronic pain. Additionally, this compound has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, meaning it specifically targets the P2X7 receptor without affecting other receptors. This makes it a useful tool for investigating the role of P2X7 receptor in various diseases. This compound is also available in both powder and solution form, making it easy to use in different experimental setups.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has relatively low solubility in water, which can make it difficult to dissolve and administer in certain experimental setups. Additionally, the long-term effects of this compound on the P2X7 receptor and other receptors are not fully understood, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate. One potential direction is to investigate the role of P2X7 receptor in other diseases, such as cancer and neurodegenerative diseases. This compound could be used to test the hypothesis that P2X7 receptor plays a role in these diseases and to develop new therapeutic strategies. Another potential direction is to develop more potent and selective P2X7 receptor antagonists that could be used as therapeutic agents. Finally, the long-term effects of this compound on the P2X7 receptor and other receptors should be further investigated to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate involves several steps, starting with the reaction of 2-methylpyridine with 4-isopropylbenzenesulfonyl chloride to form 2-(4-isopropylphenylsulfonyl)-5-methylpyridine. This compound is then reacted with ethylene glycol to form 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine. Finally, the oxalate salt of this compound is obtained by reacting this compound with oxalic acid.
Applications De Recherche Scientifique
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has been extensively used in scientific research to investigate the role of P2X7 receptor in various diseases and to develop new therapeutic strategies. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in response to P2X7 receptor activation, suggesting its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce neuropathic pain in animal models, indicating its potential in the treatment of chronic pain.
Propriétés
IUPAC Name |
2-methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S.C2H2O4/c1-13(2)16-6-8-17(9-7-16)21(19,20)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPBUZMPFLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B6081754.png)

![N-(4-methylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081774.png)
![2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6081775.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6081784.png)


![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)
![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)